Anordrin, scientifically known as 2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate, is a synthetic steroid compound derived from the androstane family. It has garnered attention for its potential applications in biomedical research, particularly concerning its interactions with estrogen receptors and its effects on various biological processes. Anordrin is primarily studied for its role in modulating estrogen biosynthesis and its implications in cancer treatments.
Anordrin is classified as a synthetic steroid and is categorized under the group of androgens and anabolic steroids. Its chemical structure is related to that of natural hormones, which allows it to interact with hormone receptors in the body. The compound has been synthesized for various research purposes, notably in studies focusing on estrogenic activity and its pharmacological effects.
The synthesis of Anordrin involves multiple steps that typically include:
The specific reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
Anordrin's molecular structure features a complex steroid backbone with distinct functional groups that confer its biological activity. The key structural elements include:
Anordrin undergoes various chemical reactions that are significant for its biological activity:
The reactivity of Anordrin can be influenced by factors such as pH and temperature during experiments aimed at studying its interactions with biological systems .
Anordrin exerts its effects primarily through interaction with estrogen receptors. The mechanism involves:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of Anordrin during synthesis .
Anordrin has several scientific uses, including:
Anordrin (developmental code AF-53) was first synthesized in China during the 1970s through strategic molecular modifications of androgen precursors. Its initial pharmacological characterization revealed potent post-coital antifertility effects in animal models [1] [9]. Early studies in baboons (Papio spp.) demonstrated not only contraceptive efficacy but also luteolytic activity, evidenced by suppressed plasma estrogen and progesterone levels following administration [9]. These findings positioned anordrin as a candidate for human contraception.
By 1976, anordrin was marketed in China under the brand name AF-53 as a dedicated emergency contraceptive [1]. Its clinical adoption was accelerated by sociodemographic needs, particularly among couples in long-distance relationships, earning it the colloquial name tanqinyao ("the pill for visiting relatives") [1]. Research in the 1990s expanded its applications through combination formulations with mifepristone (branded Zi Yun), enhancing its efficacy in pregnancy prevention [1] [8]. Notably, its development trajectory remained geographically confined, with no substantive clinical evaluation or commercialization outside China [1] [6].
Anordrin is chemically designated as 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate (molecular formula: C₂₈H₃₈O₄; molecular mass: 438.608 g/mol). It features an altered steroidal backbone characterized by:
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₈O₄ |
Average Mass | 438.608 g/mol |
Stereocenters | 8 defined chiral centers |
CAS Registry Number | 56470-64-5 |
Canonical SMILES | O=C(OC1(C#C)CC2CCC3C(CCC4(C)C3CCC4(C#C)OC(=O)CC)C2(C)C1)CC |
This intricate architecture confers selective estrogen receptor modulation. Anordrin binds competitively to estrogen receptors (ERs) but shows negligible affinity for androgen or progesterone receptors [1] [14]. Its primary active metabolite, anordiol, exhibits enhanced estrogenic potency [1] [6].
Dinordrin II: The 2β-epimer of Dinordrin I, showing reduced bioactivity [9].
Table 2: Anordrin Within the SERM Pharmacopeia
SERM | Primary Indications | Status | |
---|---|---|---|
Anordrin | Emergency contraception | China-only (1970s–present) | |
Tamoxifen | Breast cancer prevention/treatment | FDA-approved (1978) | |
Raloxifene | Osteoporosis; breast cancer prevention | FDA-approved (1997) | |
Ormeloxifene | Oral contraception; dysfunctional bleeding | India-only (1991–present) | |
Ospemifene | Dyspareunia treatment | FDA-approved (2013) | [5] |
Mechanistically, anordrin antagonizes endometrial ER-α-36 signaling—a membrane-associated estrogen receptor—inhibiting estrogen-driven proliferation. This contrasts with its weak agonism in hepatic tissues, explaining its ability to mitigate tamoxifen-induced fatty liver in murine models [6].
Anordrin’s regulatory approval remains exclusively Chinese. It is unavailable in the United States, European Union, or other major pharmaceutical markets due to pharmacodynamic and dosing divergences:
Region | Regulatory Status | Brand Names | Key Use Context | |
---|---|---|---|---|
China | Approved (1970s) | Zi Yun (with mifepristone); AF-53 | Primary emergency contraceptive; "visiting relatives" contraception | |
United States | Not approved | – | Exceeds hormonal exposure limits | |
European Union | Not evaluated | – | No clinical trial data available | |
India | Not available | – | Market dominated by ormeloxifene | [1] [4] [6] |
Demographically, anordrin serves Chinese couples with periodic coital activity—notably migrant workers reuniting briefly—due to its post-coital flexibility and multi-dose tolerance [1]. No current initiatives seek global regulatory expansion, confining its pharmacoeconomic impact to regional public health frameworks.
Designation Type | Name(s) | |
---|---|---|
Systematic IUPAC Name | [(1R,3aS,3bR,5aS,7R,8aS,8bS,10aS)-1,7-Diethynyl-8a,10a-dimethylhexadecahydrodicyclopenta[a,f]naphthalene-1,7-diyl] dipropanoate | |
Synonyms | α-Anordrin; AF-53; 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate; Anordrine | |
Brand Names | Zi Yun (with mifepristone) | |
CAS Registry Number | 56470-64-5 | [3] [5] [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7